molecular formula C4H9IS B14356456 1-Iodo-3-(methylsulfanyl)propane CAS No. 93530-08-6

1-Iodo-3-(methylsulfanyl)propane

Cat. No.: B14356456
CAS No.: 93530-08-6
M. Wt: 216.09 g/mol
InChI Key: MGMVTKAYVYCTOB-UHFFFAOYSA-N
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Description

1-Iodo-3-(methylsulfanyl)propane is an organoiodine compound with the molecular formula C₄H₉IS. It features a propane backbone substituted with an iodine atom at the terminal carbon and a methylsulfanyl (-SMe) group at the third carbon. This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate for constructing sulfur-containing molecules. Its reactivity is influenced by the polarizable C-I bond and the electron-donating methylsulfanyl group, which can modulate nucleophilic substitution reactions.

Properties

CAS No.

93530-08-6

Molecular Formula

C4H9IS

Molecular Weight

216.09 g/mol

IUPAC Name

1-iodo-3-methylsulfanylpropane

InChI

InChI=1S/C4H9IS/c1-6-4-2-3-5/h2-4H2,1H3

InChI Key

MGMVTKAYVYCTOB-UHFFFAOYSA-N

Canonical SMILES

CSCCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-3-(methylsulfanyl)propane can be synthesized through several methods. One common approach involves the reaction of 3-(methylsulfanyl)propanol with iodine in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of 1-Iodo-3-(methylsulfanyl)propane may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-3-(methylsulfanyl)propane undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: 3-(Methylsulfanyl)propanol or 3-(methylsulfanyl)propylamine.

    Oxidation: 1-Iodo-3-(methylsulfinyl)propane or 1-Iodo-3-(methylsulfonyl)propane.

    Reduction: 3-(Methylsulfanyl)propane.

Scientific Research Applications

1-Iodo-3-(methylsulfanyl)propane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodo-3-(methylsulfanyl)propane involves its reactivity with various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, while the methylsulfanyl group can undergo oxidation or reduction. These reactions are mediated by the interaction of the compound with specific molecular targets and pathways, depending on the reagents and conditions used.

Comparison with Similar Compounds

Physicochemical Properties

Property 1-Iodo-3-(methylsulfanyl)propane 1-Bromo-3-(methylsulfanyl)propane
Molecular Formula C₄H₉IS C₄H₉BrS
Molar Mass (g/mol) 215.97 (calculated) 169.08
Halogen Atomic Mass 126.90 (I) 79.90 (Br)
Bond Strength (C-X) Weaker (C-I: ~234 kJ/mol) Stronger (C-Br: ~285 kJ/mol)
Stability Lower (prone to decomposition under light/heat) Higher stability

Key Observations :

  • The larger atomic radius of iodine (198 pm vs. bromine’s 114 pm) results in a longer, weaker C-I bond, increasing reactivity in substitution reactions.
  • The higher molar mass of the iodo analog impacts physical properties such as boiling point and density, though specific data require experimental validation.

Structural and Functional Trends

  • Methylsulfanyl Group: The -SMe group in both compounds enhances solubility in nonpolar solvents and may act as a weak electron donor, influencing reaction pathways.

Research Findings and Practical Considerations

  • Synthetic Utility : The bromo analog is preferred for reactions requiring moderate reactivity and stability, while the iodo compound is advantageous in high-yield, low-temperature substitutions.

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